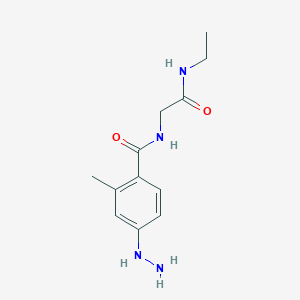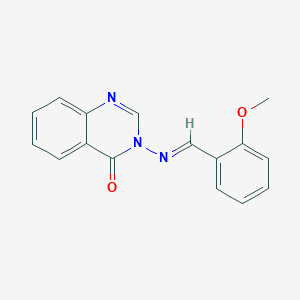
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one is a compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one typically involves the condensation of 2-methoxybenzaldehyde with 4-aminoquinazolin-4(3H)-one. The reaction is usually carried out in the presence of a suitable catalyst and solvent under reflux conditions. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can convert the imine group to an amine, resulting in the formation of 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Quinazoline N-oxides
Reduction: 3-((2-methoxybenzyl)amino)quinazolin-4(3H)-one
Substitution: Various substituted quinazoline derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antitumor and antimicrobial properties.
Mecanismo De Acción
The mechanism of action of 3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of tumor cell growth or the prevention of microbial infections. The exact molecular pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline: Known for its antitumor activity.
2-Methoxybenzaldehyde: Used in the synthesis of various pharmaceuticals.
Quinazoline N-oxides: Studied for their biological activities.
Uniqueness
3-((2-Methoxybenzylidene)amino)quinazolin-4(3H)-one stands out due to its unique combination of the quinazoline core and the 2-methoxybenzylidene moiety. This structure imparts distinct biological activities and makes it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C16H13N3O2 |
|---|---|
Peso molecular |
279.29 g/mol |
Nombre IUPAC |
3-[(E)-(2-methoxyphenyl)methylideneamino]quinazolin-4-one |
InChI |
InChI=1S/C16H13N3O2/c1-21-15-9-5-2-6-12(15)10-18-19-11-17-14-8-4-3-7-13(14)16(19)20/h2-11H,1H3/b18-10+ |
Clave InChI |
TZNZWPDKIFWTNL-VCHYOVAHSA-N |
SMILES isomérico |
COC1=CC=CC=C1/C=N/N2C=NC3=CC=CC=C3C2=O |
SMILES canónico |
COC1=CC=CC=C1C=NN2C=NC3=CC=CC=C3C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14796587.png)

![1-[(3-Propyl-1,2-oxazol-5-yl)methyl]piperazine](/img/structure/B14796598.png)

![(R)-[1-(3,5-Bis-trifluoromethyl-phenyl)-pyrrolidin-3-yloxy]-acetic acid](/img/structure/B14796604.png)
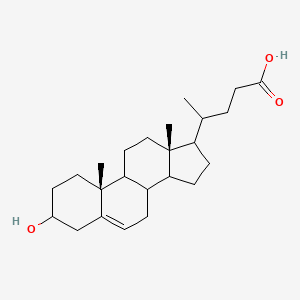
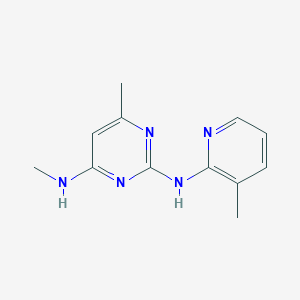

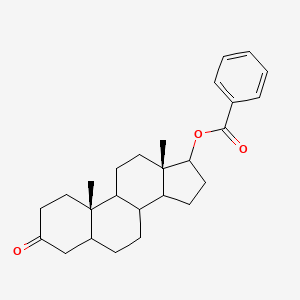
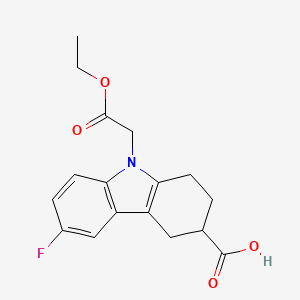

![N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)-3-methylbenzamide](/img/structure/B14796628.png)
![N-cyclohexyl-2-[methyl(phenylcarbonyl)amino]benzamide](/img/structure/B14796644.png)
